5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide
Overview
Description
5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as CMETB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties. In
Scientific Research Applications
5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has various biochemical and physiological effects. 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in lab experiments is its potent anti-cancer properties. Additionally, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide.
Future Directions
There are many potential future directions for the study of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. One area of research could be the development of new cancer treatments based on the anti-cancer properties of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide. Further research is also needed to determine the potential applications of 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide in the treatment of various inflammatory diseases. Overall, 5-chloro-2-ethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a promising compound with many potential applications in scientific research.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-3-20-14-8-7-11(16)9-15(14)22(18,19)17-12-5-4-6-13(10-12)21-2/h4-10,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAFHAYPJDSPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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